Methyl 4-(2-methylphenyl)butanoate
Description
Methyl 4-(2-methylphenyl)butanoate is an ester compound characterized by a butanoate backbone esterified with a methyl group and substituted with a 2-methylphenyl moiety at the fourth carbon. Key functional groups include the ester carbonyl (C=O), aromatic ring, and methyl substituents, which are critical to its chemical behavior.
Properties
CAS No. |
65462-67-1 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
methyl 4-(2-methylphenyl)butanoate |
InChI |
InChI=1S/C12H16O2/c1-10-6-3-4-7-11(10)8-5-9-12(13)14-2/h3-4,6-7H,5,8-9H2,1-2H3 |
InChI Key |
CHDBBPDEXRPSFI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CCCC(=O)OC |
Canonical SMILES |
CC1=CC=CC=C1CCCC(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Aromatic Ring Modifications
- The absence of steric hindrance may enhance solubility in nonpolar solvents compared to Methyl 4-(2-methylphenyl)butanoate. Structural analogs like Ethyl 4-(4-methoxyphenyl)butanoate (4c, 80% yield) demonstrate how electron-donating groups (e.g., methoxy) at the para position increase reactivity in nucleophilic substitutions .
- HRMS data for 4f (m/z 344.1658) highlight precision in molecular weight determination, a method applicable to characterizing this compound .
Ester Group Variations
- Ethyl vs. Methyl Esters: Ethyl 4-(4-methoxyphenyl)butanoate (4c, MW 356.19) and this compound differ in ester alkyl chain length. Ethyl esters generally exhibit lower volatility (higher boiling points) due to increased molecular weight. However, methyl esters often show faster hydrolysis rates under basic conditions due to reduced steric hindrance .
Functional Group Additions
- Ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate: Incorporates a formyl and methoxy group on the aromatic ring, significantly enhancing polarity and reactivity. Such derivatives are often intermediates in pharmaceuticals, contrasting with this compound’s likely role as a fragrance or flavoring agent .
Data Table: Key Properties of Selected Analogs
Research Findings and Implications
- Synthetic Efficiency: Ethyl-substituted analogs (e.g., 4c, 4f) achieve yields of 80–85% via nucleophilic acyl substitution, suggesting similar efficiency for this compound synthesis .
- Spectroscopic Trends: IR spectra of analogs show strong C=O stretches (~1700 cm⁻¹) and C-O ester vibrations (~1250 cm⁻¹). NMR data for 4c and 4f reveal deshielding of aromatic protons adjacent to electron-withdrawing groups (e.g., fluorine), a trend applicable to predicting shifts for this compound .
- Steric and Electronic Effects: The ortho-methyl group in this compound likely reduces solubility in polar solvents compared to para-substituted analogs. This steric effect may also slow ester hydrolysis relative to less hindered derivatives .
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